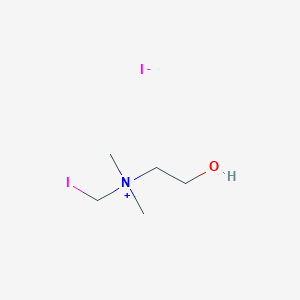

Iodocholine iodide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Iodocholine iodide can be synthesized through the reaction of choline with iodine in the presence of a suitable solvent. The reaction typically involves the iodination of choline, where iodine is added to the choline molecule to form this compound. The reaction conditions often include room temperature and a controlled environment to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving purification steps such as recrystallization and chromatography to obtain the final product with high purity .

Análisis De Reacciones Químicas

Structural Analysis and Possible Reactivity

Iodocholine iodide likely consists of a choline cation (trimethylammonium ethyl group) paired with iodide counterions. The iodide ions are known for their redox activity and nucleophilic properties, which could influence the compound’s reactivity. Key reaction pathways for iodide-containing salts include:

-

Oxidative reactions : Iodide ions can be oxidized to iodine (I₂) by strong oxidants like hydrogen peroxide (H₂O₂), ozone (O₃), or persulfate (S₂O₈²⁻) . For example:

This reaction is thermodynamically favorable under acidic or neutral conditions .

-

Redox comproportionation : Iodide and iodine can react to form triiodide (I₃⁻), a common intermediate in iodometry:

Triiodide’s dark brown color is exploited in titrations with thiosulfate (S₂O₃²⁻) .

Comparison with Analogous Compounds

While specific data on this compound is unavailable, its reactivity may resemble other quaternary ammonium iodides. For instance:

| Property | This compound (Hypothetical) | Sodium Iodide (NaI) | Choline Chloride (CH₃)₃N⁺CH₂CH₂OH·Cl⁻ |

|---|---|---|---|

| Solubility | Likely water-soluble (quaternary ammonium salts are polar) | Highly soluble in water | Soluble in water and alcohol |

| Redox Behavior | I⁻ may act as a reducing agent | I⁻ is a strong reducing agent | Limited redox activity (chloride is inert) |

| Biological Relevance | Potential as an iodine supplement or in radiopharmaceuticals | Used in iodine deficiency treatment | Choline precursor in metabolism |

Research Gaps

The lack of literature on this compound highlights gaps in:

-

Synthesis methods : No protocols describe its preparation, which would involve reacting choline chloride with iodine or iodide sources.

-

Stability studies : Thermal and photochemical stability of the iodide counterion in quaternary ammonium salts.

-

Toxicology : Safety assessments for biological systems, particularly given iodide’s role in thyroid function .

Aplicaciones Científicas De Investigación

Iodocholine iodide has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of iodocholine iodide involves its role as a catalyst in chemical reactions. It facilitates the formation of free radicals, which then initiate polymerization reactions. In biological systems, it acts as a precursor to Carbon-11 choline, which is taken up by cells and used in metabolic processes. The molecular targets include enzymes involved in choline metabolism and pathways related to cancer cell proliferation .

Comparación Con Compuestos Similares

Choline Chloride: A common choline derivative used in animal feed and as a dietary supplement.

Choline Bitartrate: Another choline derivative used in dietary supplements.

Choline Phosphate: Used in the synthesis of phospholipids and as a biochemical reagent.

Uniqueness: Iodocholine iodide is unique due to its dual role as a “green” catalyst and a non-radioactive iodide of Carbon-11 choline. Its ability to catalyze free radical polymerization and its application in PET imaging make it distinct from other choline derivatives .

Actividad Biológica

Iodocholine iodide, also known as CC08, is an iodinated compound that has garnered interest in various biological and medical fields, particularly due to its interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is a quaternary ammonium compound that combines choline with iodine. Its structure allows it to participate in diverse biological processes, primarily through its role in iodine metabolism and cellular signaling. The compound's iodine component is crucial for thyroid hormone synthesis, which regulates metabolism and growth in vertebrates.

Mechanisms of Action:

- Thyroid Hormone Synthesis: this compound contributes to the availability of iodide necessary for the synthesis of thyroid hormones, which are vital for metabolic regulation.

- Antimicrobial Activity: The iodine component exhibits antimicrobial properties, making it useful in wound care and infection management.

- Neurotransmission: Choline derivatives are involved in neurotransmitter synthesis (e.g., acetylcholine), impacting cognitive functions and muscle control.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cellular processes by modulating iodide uptake and retention in thyroid cells. For instance, research has shown that compounds affecting iodotyrosine deiodinase (IYD) activity can alter iodide recycling, impacting thyroid hormone levels and overall thyroid function .

Case Studies

- Wound Management: A retrospective evaluation involving eight cases highlighted the use of cadexomer iodine (IODOSORB), which contains iodine similar to this compound, in managing chronic wounds. The results indicated significant improvements in wound healing when iodine-based treatments were employed .

- Thyroid Dysfunction: In animal models, long-term exposure to inorganic iodine has been linked to altered thyroid hormone synthesis. Studies suggest that excessive iodine can suppress hormone production, which may be relevant for understanding the effects of this compound in thyroid health .

Research Findings

Recent studies have focused on the broader implications of iodine-based compounds, including this compound, on health:

- Iodine's Role in Antioxidant Activity: Iodine exhibits potential antioxidant properties by neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

- Toxicity Reports: Historical data indicate that while iodine is essential for health, excessive exposure can lead to adverse effects such as thyroiditis or goiter. Understanding these risks is crucial when considering compounds like this compound .

Data Summary Table

Propiedades

IUPAC Name |

2-hydroxyethyl-(iodomethyl)-dimethylazanium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13INO.HI/c1-7(2,5-6)3-4-8;/h8H,3-5H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKWCDOGFSRVGS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCO)CI.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13I2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28508-22-7 | |

| Record name | Ethanaminium, 2-hydroxy-N-(iodomethyl)-N,N-dimethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28508-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodocholine iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.